molecular formula C10H11N3 B15363400 2-Ethylquinazolin-6-amine

2-Ethylquinazolin-6-amine

Cat. No.: B15363400
M. Wt: 173.21 g/mol
InChI Key: DADHWDLNILSATA-UHFFFAOYSA-N
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Description

2-Ethyl-6-quinazolinamine is a chemical compound belonging to the quinazolinamine family Quinazolinamines are heterocyclic compounds containing a quinazoline ring fused with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-quinazolinamine can be synthesized through several synthetic routes. One common method involves the reaction of anthranilic acid with ethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinamine core. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 2-ethyl-6-quinazolinamine may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-quinazolinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of 2-ethyl-6-quinazolinamine can yield quinazolinone derivatives.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted quinazolinamines.

Scientific Research Applications

2-Ethyl-6-quinazolinamine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a therapeutic agent for various diseases, such as cancer and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-ethyl-6-quinazolinamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer therapy, the compound may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

2-Ethyl-6-quinazolinamine is compared with other similar compounds to highlight its uniqueness:

  • Lapatinib: A tyrosine kinase inhibitor used in cancer treatment.

  • CP-100356: A specific inhibitor of MDR1 (P-Gp), a prototypical ABC transporter.

  • 4-(2-ethylmorpholin-4-yl)quinazolin-6-amine: Another quinazolinamine derivative with potential biological activities.

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-ethylquinazolin-6-amine

InChI

InChI=1S/C10H11N3/c1-2-10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,2,11H2,1H3

InChI Key

DADHWDLNILSATA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2C=C(C=CC2=N1)N

Origin of Product

United States

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